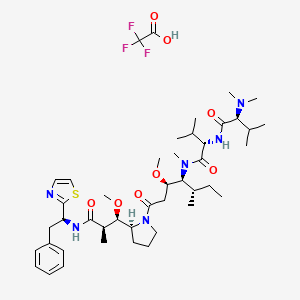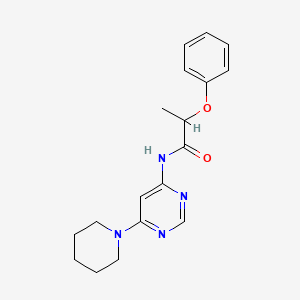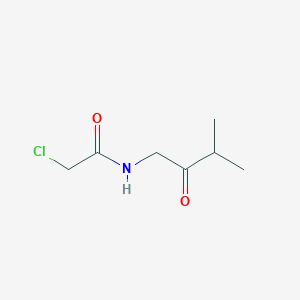
2-(4-Phenylphenoxy)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylphenoxy)isoindole-1,3-dione is a chemical compound with the linear formula C20H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, such as 2-(4-Phenylphenoxy)isoindole-1,3-dione, has been reported in the literature . A method involving the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been used . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylphenoxy)isoindole-1,3-dione is not planar . The compound crystallizes in the orthorhombic space group Pna 2 1 with four molecules in the unit cell and one molecule in the asymmetric unit . In the crystal structure, molecules are linked together by intermolecular C–H···O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-Phenylphenoxy)isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Phenylphenoxy)isoindole-1,3-dione include a molecular weight of 315.332 and a linear formula of C20H13NO3 .科学的研究の応用
Pharmaceutical Synthesis
The isoindole-1,3-dione scaffold serves as a valuable building block in drug discovery. Researchers have explored its potential for designing novel therapeutic agents. By modifying substituents on the phenyl ring or the isoindole core, scientists can fine-tune the compound’s biological activity. For instance, derivatives of 2-(4-Phenylphenoxy)isoindole-1,3-dione may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Herbicides
Isoindole-1,3-dione derivatives have been investigated as herbicides due to their ability to inhibit specific plant enzymes. These compounds interfere with essential metabolic pathways in weeds, leading to effective weed control. Researchers continue to explore their potential as environmentally friendly alternatives to conventional herbicides .
Colorants and Dyes
The phenylphenoxy-substituted isoindole-1,3-dione can be incorporated into dye molecules. Its unique structure imparts distinct color properties, making it useful in textile dyes, ink formulations, and other coloration applications. By varying the substituents, chemists can tailor the color and stability of these dyes .
Polymer Additives
Isoindole-1,3-dione derivatives find applications as polymer additives. They enhance the mechanical properties, thermal stability, and UV resistance of polymers. Incorporating these compounds into polymer matrices can improve material performance in various industries, including plastics, coatings, and adhesives .
Organic Synthesis
Chemists use isoindole-1,3-diones as versatile intermediates in organic synthesis. Their reactivity allows for the construction of complex molecules. For example, they participate in Diels-Alder reactions, cyclizations, and other transformations. Researchers have developed innovative methodologies to efficiently access diverse isoindole-1,3-dione derivatives .
Photochromic Materials
Photochromic compounds change color upon exposure to light. Isoindole-1,3-dione derivatives with appropriate substituents exhibit photochromism. These materials find applications in optical devices, sensors, and smart coatings. By harnessing their reversible color-switching properties, researchers aim to create responsive materials for various technological applications .
作用機序
Target of Action
The primary target of 2-(4-Phenylphenoxy)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathway . This could have downstream effects on various physiological processes, including motor control and reward mechanisms.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good properties as ligands of the dopamine receptor d2
Result of Action
特性
IUPAC Name |
2-(4-phenylphenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQJQPVZYWLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)ON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)
![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)

![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)


![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)